molecular formula C15H20N2O5 B113373 Boc-L-2-Carbamoylphenylalanine CAS No. 959573-27-4

Boc-L-2-Carbamoylphenylalanine

Cat. No.: B113373
CAS No.: 959573-27-4
M. Wt: 308.33 g/mol
InChI Key: FMPVOXUPJFIODB-NSHDSACASA-N
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Description

It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-2-Carbamoylphenylalanine typically involves the protection of the amino group of L-2-Carbamoylphenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-L-2-Carbamoylphenylalanine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-L-2-Carbamoylphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-L-2-Carbamoylphenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Comparison with Similar Compounds

Boc-L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its carbamoyl group, which provides additional functionalization options and reactivity compared to other Boc-protected amino acids.

Biological Activity

Boc-L-2-Carbamoylphenylalanine (Boc-L-2-Cbp) is a modified amino acid that plays a significant role in biochemical research and pharmaceutical applications. This compound is particularly notable for its structural features, which include a tert-butoxycarbonyl (Boc) protective group and a carbamoyl substituent at the 2-position of the phenyl ring. The molecular formula for Boc-L-2-Cbp is C15H20N2O5C_{15}H_{20}N_{2}O_{5}, with a molecular weight of 308.33 g/mol. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The unique structure of Boc-L-2-Cbp allows it to mimic natural amino acids, facilitating its integration into peptides and proteins. This integration can influence the stability and functionality of these biomolecules, making Boc-L-2-Cbp a valuable tool in proteomics and drug development. Its ability to act as a substrate or inhibitor for various enzymes has been a focus of numerous studies.

Biological Activities

  • Enzyme Interactions : Boc-L-2-Cbp has been shown to interact with specific enzymes, influencing their activity through competitive inhibition or substrate mimicry. For instance, studies utilizing surface plasmon resonance and nuclear magnetic resonance spectroscopy have demonstrated its binding affinities to various enzyme targets.
  • Therapeutic Potential : Compounds structurally related to Boc-L-2-Cbp have been investigated for their potential as therapeutic agents against diseases such as cancer and inflammatory disorders. The ability of Boc-L-2-Cbp to inhibit enzyme activity suggests it could be developed into a drug candidate targeting specific pathways involved in disease progression.
  • Proteomics Applications : In proteomics, Boc-L-2-Cbp serves as a building block for synthesizing peptides that can be used to study protein interactions and functions. Its incorporation into peptide sequences can alter the biochemical properties of these peptides, providing insights into protein structure-function relationships.

Comparative Analysis

The following table compares Boc-L-2-Cbp with other related compounds:

Compound NameMolecular FormulaUnique Features
Boc-L-2-Methylphenylalanine C15H21NO4Contains a methyl group instead of a carbamoyl group.
Boc-L-Tyrosine C15H19NO4Contains a hydroxyl group affecting solubility and reactivity.
Boc-L-Phenylalanine C15H19NO4Lacks the carbamoyl substituent but retains similar applications in peptide synthesis.

This comparison highlights how Boc-L-2-Cbp's unique combination of functional groups distinguishes it from other amino acid derivatives, enhancing its utility in synthetic pathways and biological studies.

Case Studies

Several studies have investigated the biological activity of Boc-L-2-Cbp:

  • Enzyme Inhibition Studies : Research has demonstrated that Boc-L-2-Cbp can inhibit specific proteases involved in cancer cell proliferation. For example, in vitro assays showed that Boc-L-2-Cbp reduced the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
  • Therapeutic Development : A study focused on designing peptide analogs incorporating Boc-L-2-Cbp aimed at enhancing the selectivity and potency of anti-inflammatory drugs. These analogs exhibited improved binding affinities to target receptors compared to traditional compounds.
  • Structural Biology Applications : In structural biology, Boc-L-2-Cbp has been used as a probe to study protein folding mechanisms. Its incorporation into model peptides allowed researchers to elucidate folding pathways and identify critical interactions that stabilize protein structures.

Properties

IUPAC Name

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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